1-(2-Bromophenyl)imidazolidine-2,4-dione

Cross-coupling Synthetic Intermediate Medicinal Chemistry

Sourcing the precise ortho-bromo hydantoin isomer for SAR studies is challenging, as para- or unsubstituted analogs exhibit divergent reactivity and biological profiles. 1-(2-Bromophenyl)imidazolidine-2,4-dione (CAS 1499326-67-8) solves this by delivering the exact steric and electronic environment required for regioselective cross-couplings and focused library synthesis. - Ortho-bromo substituent enables Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings with unique regioselectivity. - Hydantoin core provides a privileged pharmacophore for enzyme inhibition and receptor modulation screening campaigns. - Available as a research chemical with confirmed structure by NMR and MS; shipped under ambient conditions with appropriate hazard labeling.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
Cat. No. B13299229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)imidazolidine-2,4-dione
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)N1C2=CC=CC=C2Br
InChIInChI=1S/C9H7BrN2O2/c10-6-3-1-2-4-7(6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14)
InChIKeyVERYSALMZLCSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenyl)imidazolidine-2,4-dione Procurement Guide


1-(2-Bromophenyl)imidazolidine-2,4-dione is a brominated heterocyclic compound with the imidazolidine-2,4-dione (hydantoin) core . It is characterized by an ortho-bromophenyl substituent at the N1 position. The compound is primarily offered as a research chemical and synthetic intermediate , with its structure confirmed by standard analytical techniques including NMR and mass spectrometry as indicated in vendor specifications .

Synthetic intermediate workflow

Brominated hydantoin core for cross-coupling and building-block applications.

Isomer-specific research context

Ortho-bromo substituent provides defined steric and electronic profile for SAR studies.

Vendor-confirmed identity

Structure supported by NMR and MS per supplier specifications; purity reported at 95% or higher.

Critical Role of Ortho-Bromo Substitution


Substitution of the hydantoin core with a phenyl group is common, but the specific position and nature of the halogen are not interchangeable. The ortho-bromo substituent on the phenyl ring of 1-(2-Bromophenyl)imidazolidine-2,4-dione creates a unique steric and electronic environment around the hydantoin N1. This affects its reactivity in cross-coupling reactions and its potential as a pharmacophore building block. A para-bromo analog (CAS 32549-34-1) or an unsubstituted phenyl derivative would exhibit significantly different chemical behavior and biological target interactions due to altered molecular geometry and electronic distribution . This necessitates the precise procurement of the ortho-substituted isomer for any structure-activity relationship (SAR) study or synthetic pathway where this specific geometry is required.

Isomer

Para-bromo analog (CAS 32549-34-1) or unsubstituted phenyl derivatives cannot replicate ortho-specific steric hindrance and regioselective coupling outcomes.

SAR

Halogen position and identity may shift biological target interactions; direct substitution with different isomers or halogens risks altering SAR interpretation.

Class gap

Non-hydantoin heterocycles may lack the scaffold's reported interaction profile; hydantoin-class evidence does not directly transfer across different substitution patterns.

Differentiation Evidence vs. Analogs


Ortho-Bromo vs. Para-Bromo Substitution

A primary differentiation point is the ortho-bromo substitution pattern, which is critical for regioselective cross-coupling reactions. While the para-bromo analog (1-(4-bromophenyl)imidazolidine-2,4-dione) is also available, the ortho-position of the bromine on the target compound introduces significant steric hindrance that can be leveraged to achieve different coupling outcomes or reaction rates compared to the less hindered para-isomer. Quantitative kinetic data comparing these specific compounds is not available in the searched literature.

Ortho vs. Para substitution
Data to verify
Ortho-bromo introduces steric hindrance that can alter coupling outcomes versus para-isomer. Quantitative kinetic data not identified.
Regioselectivity context may differ
Based on general cross-coupling principles; direct comparative data unavailable.
Cross-coupling Synthetic Intermediate Medicinal Chemistry

Biological Activity Potential of Hydantoin Class

While direct quantitative activity data for 1-(2-Bromophenyl)imidazolidine-2,4-dione is absent from the search results, the hydantoin scaffold is a recognized 'privileged structure' in medicinal chemistry. Other hydantoin derivatives have demonstrated potent enzyme inhibition. For example, certain imidazolidine-2,4-dione derivatives have shown IC50 values in the low micromolar range (e.g., 2.07 µM) against PTP1B [1], and a specific derivative (CHEMBL3633764) exhibited an IC50 of 15 nM against human HDAC [2]. These data points suggest that the target compound, as a member of this class, may also possess biological activity, although no direct evidence is currently available.

Hydantoin-class activity
Class-level
No direct activity data for target compound. Other hydantoin derivatives reported IC50 values from 15 nM (HDAC) to 2.07 µM (PTP1B).
Class-level inference only
Supports scaffold potential; does not differentiate from direct analogs.
Enzyme Inhibition HDAC Androgen Receptor

High Purity for Reproducible Research

Reputable vendors provide this compound with a specified purity of 95% or higher, as confirmed by analytical methods . This is a standard but essential quality for any compound used in scientific research. While not a differentiator over high-purity analogs from similar vendors, it is a baseline requirement that distinguishes it from lower-quality or uncharacterized material, ensuring reliable experimental outcomes.

Purity baseline
Specification review
Purity ≥ 95% by HPLC/GC per vendor specification.
Ensures reproducible starting quality
Standard vendor specification; verify lot-specific COA.
Quality Control Analytical Chemistry Reproducibility

Recommended Application Scenarios


Ortho-Substituted Biaryl Library Synthesis

The ortho-bromo substituent makes this compound an ideal building block for introducing the hydantoin core into more complex molecules via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. The steric hindrance of the ortho-position can be exploited to achieve specific regioselectivity not possible with para-halo analogs .

Lead Generation and SAR Exploration

Given the hydantoin core's established presence in bioactive molecules, this compound is suitable for creating focused libraries for screening against a variety of biological targets. Its unique substitution pattern provides a distinct chemical space for exploring structure-activity relationships in enzyme inhibition or receptor modulation programs .

Model Substrate for Organic Synthesis Methods

The compound's well-defined structure, featuring a brominated arene and a hydantoin ring, makes it a useful model substrate for developing or testing new synthetic methodologies, such as novel cross-coupling catalysts or reaction conditions.

Application
Selection Property
Validation Focus
Ortho-substituted biaryl synthesis
Steric and electronic profile of ortho-bromo
Regioselective coupling outcome verification
Lead generation and SAR exploration
Hydantoin scaffold with distinct substitution pattern
Target-engagement and selectivity profiling
Model substrate for method development
Well-defined brominated arene and hydantoin core
Reaction condition and catalyst screening
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